molecular formula C11H13NO2 B7805202 L-Styrylalanine

L-Styrylalanine

Cat. No.: B7805202
M. Wt: 191.23 g/mol
InChI Key: RCESYKVVJOWLEC-FLOXNTQESA-N
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Description

L-Styrylalanine is an organic compound that belongs to the class of amino acids It features a phenylethenyl group attached to the amino group of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Styrylalanine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-alanine and cinnamaldehyde.

    Condensation Reaction: The amino group of (S)-alanine reacts with the aldehyde group of cinnamaldehyde under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the compound can occur at the carboxyl group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the phenylethenyl group.

    Reduction: Alcohol derivatives of the carboxyl group.

    Substitution: Various substituted amino acid derivatives.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in amino acid metabolism.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of L-Styrylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar propanoic acid backbone but features a hydroxynaphthalenyl group instead of a phenylethenyl group.

    Phenylalanine: Another amino acid with a phenyl group attached to the amino group, but lacking the ethenyl linkage.

Uniqueness:

    Structural Features: The presence of the phenylethenyl group distinguishes L-Styrylalanine from other amino acids, providing unique chemical reactivity and potential biological activity.

    Applications: Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(E)-2-phenylethenyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(11(13)14)12-8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCESYKVVJOWLEC-FLOXNTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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